molecular formula C5H7NSe B12973738 Selenophen-2-ylmethanamine

Selenophen-2-ylmethanamine

Cat. No.: B12973738
M. Wt: 160.09 g/mol
InChI Key: DBFLEPCSYFRCEG-UHFFFAOYSA-N
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Description

Selenophen-2-ylmethanamine is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocycles. This compound is characterized by the presence of a selenophene ring attached to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing selenophenes is the Fiesselmann procedure, which involves the reaction of a β-chloro-aldehyde with sodium selenide, followed by cyclization . The methanamine group can then be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of selenophen-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Selenophen-2-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenophene 1,1-dioxide, while substitution reactions can introduce various functional groups onto the ring.

Mechanism of Action

The mechanism of action of selenophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the methanamine group can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur analog of selenophene with similar chemical properties but different reactivity.

    Furan: An oxygen analog of selenophene, known for its high reactivity in electrophilic substitution reactions.

    Pyrrole: A nitrogen-containing heterocycle with distinct electronic properties compared to selenophene.

Uniqueness of Selenophen-2-ylmethanamine

This compound is unique due to the presence of selenium, which imparts distinct redox properties and biological activities.

Properties

Molecular Formula

C5H7NSe

Molecular Weight

160.09 g/mol

IUPAC Name

selenophen-2-ylmethanamine

InChI

InChI=1S/C5H7NSe/c6-4-5-2-1-3-7-5/h1-3H,4,6H2

InChI Key

DBFLEPCSYFRCEG-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)CN

Origin of Product

United States

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